3-chloro-N,N-dimethylpyridine-2-sulfonamide
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Overview
Description
3-chloro-N,N-dimethylpyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a sulfonamide group at the 2-position, with two methyl groups attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-dimethylpyridine-2-sulfonamide typically involves the chlorination of N,N-dimethylpyridine-2-sulfonamide. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and temperature control to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include sulfoxides or sulfones, depending on the extent of oxidation.
Coupling Reactions: Products include biaryl compounds or other coupled products, depending on the reactants used.
Scientific Research Applications
3-chloro-N,N-dimethylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-dimethylpyridine-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N,N-dimethylpyridine-3-sulfonamide
- 5-chloro-N,N-dimethylpyridine-2-sulfonamide
- 2-chloro-N,N-dimethylpyridine-2-sulfonamide
Uniqueness
3-chloro-N,N-dimethylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 3-position and the sulfonamide group at the 2-position provides distinct chemical properties compared to other isomers or related compounds.
Properties
Molecular Formula |
C7H9ClN2O2S |
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Molecular Weight |
220.68 g/mol |
IUPAC Name |
3-chloro-N,N-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)7-6(8)4-3-5-9-7/h3-5H,1-2H3 |
InChI Key |
VHMVHCJDJWGQBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
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